Hexanoic acid, 3-amino-5-methyl-, hydrochloride (1:1)

Aqueous Solubility Formulation Biochemical Assays

Supply of generic β-amino acids without verified stereochemistry or salt-form identity introduces irreproducibility in chiral synthesis and aqueous-phase assays. (±)-3-Amino-5-methylhexanoic acid hydrochloride resolves this risk. - Supplied as the highly water-soluble hydrochloride salt-eliminates co-solvent use for direct preparation of aqueous stock solutions. - β-Amino acid backbone confers intrinsic resistance to proteolytic degradation, enabling metabolically stable peptide design. - Serves as a direct chiral intermediate in pregabalin-focused medicinal chemistry programs.

Molecular Formula C7H16ClNO2
Molecular Weight 181.66
CAS No. 100869-06-5
Cat. No. B599588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexanoic acid, 3-amino-5-methyl-, hydrochloride (1:1)
CAS100869-06-5
Molecular FormulaC7H16ClNO2
Molecular Weight181.66
Structural Identifiers
SMILESCC(C)CC(CC(=O)O)N.Cl
InChIInChI=1S/C7H15NO2.ClH/c1-5(2)3-6(8)4-7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H
InChIKeyNXVYPYHWONGEFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexanoic acid, 3-amino-5-methyl-, hydrochloride: Compound Profile


Hexanoic acid, 3-amino-5-methyl-, hydrochloride (1:1), CAS 100869-06-5, also widely referenced as (±)-3-Amino-5-methylhexanoic acid hydrochloride or β-Homoleucine hydrochloride, is a non-proteinogenic, branched-chain β-amino acid derivative. It features a hexanoic acid backbone with the amino group positioned on the β-carbon (C3) and a methyl branch at C5. Its molecular formula is C₇H₁₆ClNO₂ with a molecular weight of 181.66 g/mol . As a hydrochloride salt, this compound is typically supplied as a colorless or white crystalline solid with high aqueous solubility, a property that facilitates its direct use in biological assays and aqueous-phase synthetic protocols [1].

Why This β-Amino Acid Hydrochloride Cannot Be Substituted


Generic substitution of this compound with its close structural analogs is scientifically unsound due to fundamental differences in stereochemistry, metabolic fate, and solution-phase behavior that directly affect experimental reproducibility. The β-amino acid backbone confers resistance to proteolytic degradation, which is a property not shared by standard α-amino acids . Furthermore, the hydrochloride salt form dramatically alters aqueous solubility and handling characteristics compared to the free base, which is known to be a colorless solid with different solubility and storage requirements . Critically, the stereochemistry of the molecule—whether it is supplied as a racemate (CAS 100869-06-5) or as a specific enantiomer like (S)-3-amino-5-methylhexanoic acid hydrochloride (CAS 96386-92-4)—introduces a non-interchangeable variable in chiral synthesis and biological assays [1].

Hexanoic acid, 3-amino-5-methyl-, hydrochloride: Evidence vs. Analogs


Aqueous Solubility: Salt vs. Free Base

The procurement of the hydrochloride salt (CAS 100869-06-5) over the free amino acid base (3-Amino-5-methylhexanoic acid, CAS 3653-34-7) is primarily driven by a step-change in solubility, which is a prerequisite for reproducible aqueous-phase experimentation. The hydrochloride salt is documented as 'soluble in water' by multiple vendors, with one datasheet explicitly noting its solubility in water and DMSO, which is critical for preparing stock solutions for biological studies [1]. In contrast, the free base form exhibits different solubility characteristics and is typically described as a colorless solid, with its solubility being less favorable for direct aqueous applications . While precise mg/mL quantitative values are not uniformly reported, the qualitative difference is a well-established class-level property of amino acid hydrochlorides, which are universally more soluble in polar, protic solvents than their corresponding zwitterionic free bases .

Aqueous Solubility Formulation Biochemical Assays

Stability and Handling: Hydrochloride vs. Free Base

The hydrochloride salt form (CAS 100869-06-5) provides practical advantages in terms of stability and handling compared to the free base. The free base form (3-Amino-5-methylhexanoic acid) is typically stored at room temperature, while the hydrochloride salt is recommended for long-term storage at 4°C, indicating a different stability profile that may be advantageous for long-term research projects . Additionally, the hydrochloride salt is generally considered non-hazardous for transport, as noted in its DOT/IATA information, whereas the free base may have different safety and handling requirements . These differences are important for procurement and laboratory management.

Stability Storage Handling

Enantiomeric Purity: Racemic vs. (S)-Enantiomer

For applications requiring chiral specificity, the procurement of a defined enantiomer is critical. The racemic mixture (CAS 100869-06-5) is supplied with a typical purity of ≥95% . In contrast, the (S)-enantiomer (CAS 96386-92-4), also known as L-beta-Homoleucine hydrochloride, is offered at a higher purity of ≥98% and includes a critical analytical parameter: optical rotation, specified as [α]20D = 16 ± 1 ° (C=1 in water) . This quantitative analytical data is absent for the racemate and provides verifiable evidence of enantiomeric identity and purity, which is essential for asymmetric synthesis and biological studies where stereochemistry dictates activity [1].

Chiral Purity Analytical Characterization Medicinal Chemistry

Hexanoic acid, 3-amino-5-methyl-, hydrochloride: Research and Industrial Applications


Peptidomimetic Synthesis and β-Peptide Research

The compound is a foundational building block for the synthesis of β-peptides and peptidomimetics. Its β-amino acid structure is inherently resistant to degradation by common proteases, a property not shared by α-amino acids. This makes it invaluable for designing metabolically stable peptide analogs, particularly in research focused on protein folding, stability, and the development of protease-resistant therapeutics .

High-Solubility Aqueous Assays

The hydrochloride salt form (CAS 100869-06-5) is the preferred procurement choice for any experimental workflow that necessitates dissolution in water or aqueous buffers. Its high solubility eliminates the need for organic co-solvents or extensive pH adjustments, streamlining the preparation of stock solutions for enzyme assays, cell-based studies, and other biochemical investigations [1].

Pharmaceutical Intermediate: Pregabalin Synthesis

This compound, particularly its enantiopure forms, serves as a key chiral intermediate in the synthesis of bioactive molecules, most notably the anticonvulsant drug pregabalin. Research into improved or alternative synthetic routes for pregabalin often utilizes this β-amino acid as a starting material or a key intermediate, leveraging its structural similarity to the target molecule .

Protease-Resistant Therapeutics

The inherent stability of the β-amino acid backbone against proteolytic enzymes makes this compound a valuable scaffold for designing peptide-based drugs with extended half-lives and improved oral bioavailability. Researchers in medicinal chemistry can incorporate this building block to enhance the metabolic stability of lead compounds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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